molecular formula C27H32N2O6 B613362 Fmoc-Val-Thr(Psi(Me,Me)pro)-OH CAS No. 168216-05-5

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

Cat. No. B613362
M. Wt: 480.56
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, also known as Fmoc-V(Psi(Me,Me)pro)-Thr-OH, is a derivative of a naturally occurring amino acid, threonine. It is a modified form of threonine in which the carboxylic acid group is replaced with a protected form of threonine. This modification allows for more efficient and precise chemical synthesis of peptides and proteins. Fmoc-V(Psi(Me,Me)pro)-Thr-OH is commonly used in peptide synthesis, as it is a very stable and reliable building block for peptide synthesis.

Scientific Research Applications

  • Configurational and Conformational Control in Peptide Building Units : The study by Keller, Mutter, and Lehmann (1999) discusses the electrophilic cyclic acetal formation in dipeptide esters, including those similar to Fmoc-Val-Thr(Psi(Me,Me)pro)-OH, emphasizing the control over stereochemistry in peptide synthesis (Keller, Mutter, & Lehmann, 1999).

  • Pseudo-prolines for Accessing "Inaccessible" Peptides : Mutter et al. (1995) introduced pseudo-prolines as a technique to solubilize otherwise insoluble peptides. This research is significant for understanding the role of pseudo-proline dipeptides in facilitating peptide synthesis (Mutter et al., 1995).

  • Inhibition Studies Using Phosphorylated Prodrugs : Zhao and Etzkorn (2007) explored the use of phosphorylated prodrugs in inhibiting the activity of the mitotic regulator Pin1. This study underscores the potential of modified peptides in therapeutic applications (Zhao & Etzkorn, 2007).

  • Fluorinated Peptides as Potential Inhibitors of HIV Protease : Tran et al. (1997) synthesized fluorinated peptides incorporating fluoroproline residues, demonstrating the potential of modified peptides in developing HIV protease inhibitors (Tran et al., 1997).

  • Optimization of Solid-Phase Peptide Synthesis : Pudelko, Kihlberg, and Elofsson (2007) discussed the use of pseudo-proline dipeptides in optimizing solid-phase synthesis of hydrophobic peptides, highlighting the practical applications in synthetic peptide production (Pudelko, Kihlberg, & Elofsson, 2007).

  • Solid-Phase Synthesis of Neurokinin A Antagonists : Rovero, Quartara, and Fabbri (2009) compared Boc and Fmoc methods in the synthesis of neurokinin A antagonists, providing insights into the efficiency of different synthetic strategies, including those involving Fmoc-protected amino acids (Rovero, Quartara, & Fabbri, 2009).

properties

IUPAC Name

(4S,5R)-3-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O6/c1-15(2)22(24(30)29-23(25(31)32)16(3)35-27(29,4)5)28-26(33)34-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,15-16,21-23H,14H2,1-5H3,(H,28,33)(H,31,32)/t16-,22+,23+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMOLWFENHTLNA-XARZLDAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(C(O1)(C)C)C(=O)C(C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H](N(C(O1)(C)C)C(=O)[C@H](C(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Val-Thr(Psi(Me,Me)pro)-OH

Citations

For This Compound
1
Citations
H Hahn - 2009 - publishup.uni-potsdam.de
Die Kombination von Polymeren mit Peptiden vereint die Eigenschaften beider Stoffklassen miteinander. Dabei können die strukturbildenden Eigenschaften der Peptide genutzt werden…
Number of citations: 3 publishup.uni-potsdam.de

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